molecular formula C10H10N2O B15128449 1-(Benzo[d]oxazol-2-yl)cyclopropanamine

1-(Benzo[d]oxazol-2-yl)cyclopropanamine

Cat. No.: B15128449
M. Wt: 174.20 g/mol
InChI Key: RFRAPHPDWRCEIF-UHFFFAOYSA-N
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Description

1-(Benzo[d]oxazol-2-yl)cyclopropanamine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]oxazol-2-yl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable cyclopropane derivative under acidic or basic conditions to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]oxazol-2-yl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(Benzo[d]oxazol-2-yl)cyclopropanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzo[d]oxazol-2-yl)cyclopropanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a similar ring structure.

    2-(Benzo[d]oxazol-2-yl)aniline: A derivative with an additional aniline group.

    2-(Benzo[d]oxazol-2-yl)phenol: A derivative with a phenol group.

Uniqueness

1-(Benzo[d]oxazol-2-yl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts specific chemical and physical properties

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H10N2O/c11-10(5-6-10)9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2

InChI Key

RFRAPHPDWRCEIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC3=CC=CC=C3O2)N

Origin of Product

United States

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